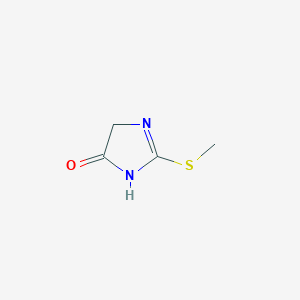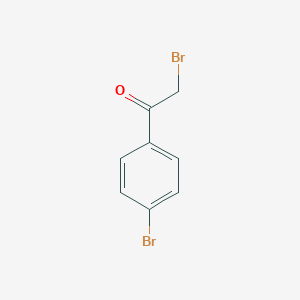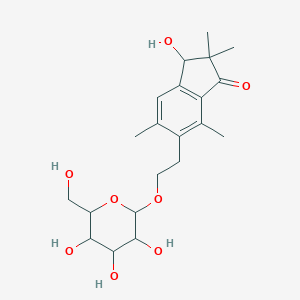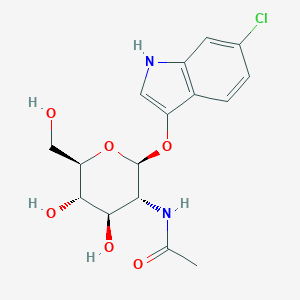
N-acétyl-β-D-glucosaminide de 6-chloro-3-indolyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is a chromogenic substrate used primarily in biochemical assays to measure the activity of enzymes such as beta-galactosidase and N-acetyl-beta-D-glucosaminidase . This compound is particularly valuable in scientific research for its ability to produce a visible color change upon enzymatic cleavage, making it a useful tool in various diagnostic and research applications .
Applications De Recherche Scientifique
6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide has a wide range of applications in scientific research, including:
Biochemical Assays: Used as a chromogenic substrate to measure enzyme activity in various assays.
Microbiology: Employed in microbiological media to detect and differentiate bacterial species based on their enzymatic activity.
Medical Diagnostics: Utilized in diagnostic kits to detect enzyme deficiencies or abnormalities in clinical samples.
Industrial Applications: Applied in the food industry to monitor enzyme activity in food products.
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is N-Acetyl-β-D-glucosaminidase , an enzyme that plays a crucial role in the degradation of glycoproteins, glycolipids, and proteoglycans.
Mode of Action
6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide acts as a chromophoric substrate for N-Acetyl-β-D-glucosaminidase . This means that the compound is specifically recognized and bound by the enzyme, leading to a reaction that results in a detectable color change. This property makes it useful in biochemical assays to measure the activity of N-Acetyl-β-D-glucosaminidase.
Result of Action
The molecular and cellular effects of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide’s action are primarily related to its role as a chromophoric substrate for N-Acetyl-β-D-glucosaminidase . When the enzyme acts on this substrate, a color change occurs, which can be used to measure the activity of the enzyme.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloroindole and N-acetyl-beta-D-glucosamine.
Reaction Conditions: The reaction is carried out under mild acidic or basic conditions to facilitate the coupling of the indole and glucosamine moieties.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis of the compound.
Automated Systems: Employing automated systems for precise control of reaction conditions and efficient purification processes.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide undergoes several types of chemical reactions, including:
Enzymatic Hydrolysis: The compound is cleaved by enzymes such as beta-galactosidase and N-acetyl-beta-D-glucosaminidase, resulting in the release of 6-chloro-3-indolyl and N-acetyl-beta-D-glucosamine.
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Enzymes: Beta-galactosidase and N-acetyl-beta-D-glucosaminidase are commonly used to catalyze the hydrolysis of the compound.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
6-Chloro-3-indolyl: A major product formed from the enzymatic hydrolysis of the compound.
N-acetyl-beta-D-glucosamine: Another product resulting from the enzymatic cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide: A similar chromogenic substrate used for similar applications.
5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-galactosaminide: Another related compound used in biochemical assays.
Uniqueness
6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is unique due to its specific chromogenic properties and its ability to produce a distinct color change upon enzymatic cleavage. This makes it particularly useful in applications where precise detection of enzyme activity is required.
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-4-8(17)2-3-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUSWAPDXGBCS-OXGONZEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

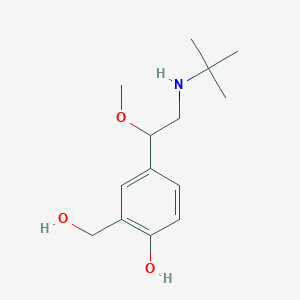
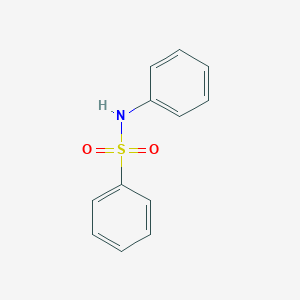
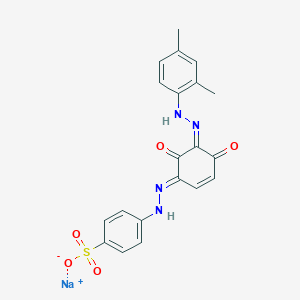
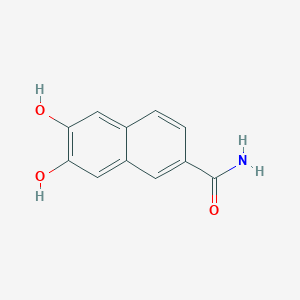
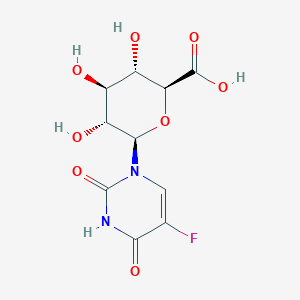
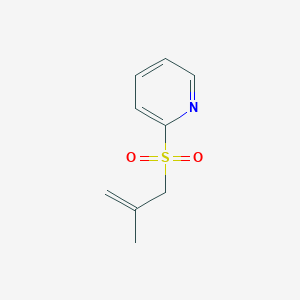
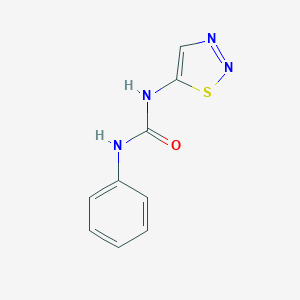
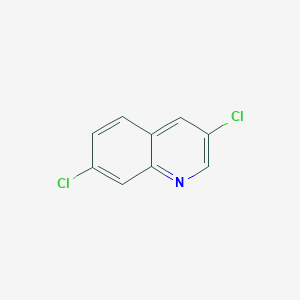
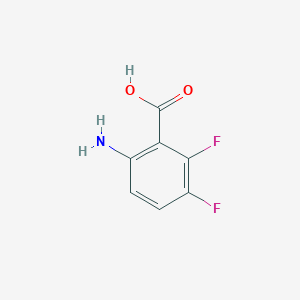
![(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,4,4-trimethylpentan-2-amine](/img/structure/B128358.png)
